

# A Comparative Analysis of SHP389 and Other Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP389    |           |
| Cat. No.:            | B15574588 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node in oncology. As a key downstream effector of receptor tyrosine kinase (RTK) signaling, SHP2 is a central regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive conformation has provided a promising therapeutic strategy. This guide presents a comparative analysis of **SHP389** (also known as TNO155) and other prominent allosteric SHP2 inhibitors, with a focus on their preclinical performance backed by experimental data.

## **Mechanism of Action: Allosteric Inhibition of SHP2**

Allosteric SHP2 inhibitors, including **SHP389**, SHP099, and RMC-4630, share a common mechanism of action. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[1] By locking SHP2 in this inactive state, these inhibitors effectively block signaling through the RAS-MAPK pathway.[1]

# Data Presentation: Quantitative Comparison of Allosteric SHP2 Inhibitors



The following tables summarize the quantitative data on the biochemical and cellular potency, pharmacokinetic properties, and in vivo efficacy of **SHP389** (TNO155), RMC-4630, and SHP099.

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors

| Inhibitor          | Biochemical<br>IC50 (nM) | Cellular pERK<br>IC50 (nM) | Cell Line | Reference(s) |
|--------------------|--------------------------|----------------------------|-----------|--------------|
| SHP389<br>(TNO155) | 11                       | 8                          | KYSE520   | [2]          |
| RMC-4630           | 0.583 (RMC-<br>4550)     | 31 (RMC-4550)              | PC9       | [3]          |
| SHP099             | 71                       | Not directly compared      | -         | [4]          |

Table 2: Preclinical Pharmacokinetics of Allosteric SHP2 Inhibitors



| Inhibitor          | Species                                                                                                      | Clearance<br>(mL/min/kg)                                               | Half-life (h)                                                          | Oral<br>Bioavailabil<br>ity (%) | Reference(s |
|--------------------|--------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------|---------------------------------|-------------|
| SHP389<br>(TNO155) | Mouse                                                                                                        | 24                                                                     | 2                                                                      | 78                              |             |
| Rat                | 15                                                                                                           | 8                                                                      | 100                                                                    |                                 |             |
| Dog                | 4                                                                                                            | 9                                                                      | >100                                                                   |                                 |             |
| RMC-4630           | Not explicitly detailed in preclinical models in the provided results. Clinical data shows rapid absorption. | Not explicitly detailed in preclinical models in the provided results. | Not explicitly detailed in preclinical models in the provided results. | Orally<br>bioavailable.         | [5]         |
| SHP099             | Not explicitly detailed in the provided results. Orally bioavailable.                                        | Not explicitly detailed in the provided results.                       | Not explicitly detailed in the provided results.                       | Orally<br>bioavailable.<br>[6]  | [6]         |

Table 3: In Vivo Efficacy of Allosteric SHP2 Inhibitors (Monotherapy)



| Inhibitor                                      | Xenograft<br>Model                                                                        | Dosing<br>Regimen                                           | Tumor Growth<br>Inhibition (TGI)                            | Reference(s) |
|------------------------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|--------------|
| SHP389<br>(TNO155)                             | Limited monotherapy data available in provided results; primarily studied in combination. | -                                                           | -                                                           | [7][8]       |
| RMC-4630                                       | KRAS G12C<br>NSCLC                                                                        | 200 mg D1D2<br>weekly (clinical)                            | Disease Control<br>Rate (DCR) of<br>80% (12/15<br>patients) | [5]          |
| SHP099                                         | HNSCC (BHY,<br>HSC-4)                                                                     | 75 mg/kg/day                                                | Near total tumor control                                    | [9]          |
| CT-26 Colon<br>Cancer<br>(immunocompete<br>nt) | Not specified                                                                             | Significant<br>decrease in<br>tumor volume<br>and weight    | [10]                                                        |              |
| CT-26 Colon<br>Cancer<br>(immunodeficient<br>) | Not specified                                                                             | No significant<br>decrease in<br>tumor volume<br>and weight | [10]                                                        | _            |

## **Signaling Pathways and Experimental Workflows**

To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

SHP2 in the RAS-MAPK Signaling Pathway





Click to download full resolution via product page

Experimental Workflow for SHP2 Inhibitor Evaluation



# **Experimental Protocols SHP2 Biochemical Assay**

Objective: To determine the in vitro enzymatic inhibitory activity of compounds against purified SHP2 protein.

#### Protocol:

- Reagents and Materials: Purified full-length human SHP2 enzyme, a dually phosphorylated peptide substrate (e.g., derived from IRS-1) to activate SHP2, a fluorescent phosphatase substrate (e.g., DiFMUP), assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT), and test compounds.[3]
- Procedure: a. The SHP2 enzyme is pre-incubated with the activating peptide. b. Test
  compounds at various concentrations are added to the activated enzyme and incubated. c.
  The reaction is initiated by adding the fluorescent substrate DiFMUP. d. The fluorescence
  generated by the dephosphorylation of DiFMUP is measured over time using a fluorescence
  plate reader. e. IC50 values are calculated by plotting the percent inhibition against the
  logarithm of the inhibitor concentration.

### Cellular Phospho-ERK (p-ERK) Western Blot Assay

Objective: To assess the ability of SHP2 inhibitors to block the MAPK signaling pathway in cancer cells by measuring the phosphorylation of ERK.

#### Protocol:

- Cell Culture and Treatment: a. Seed cancer cells (e.g., KYSE520, PC9) in 6-well plates and allow them to adhere. b. Treat the cells with a range of concentrations of the SHP2 inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
- Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in



TBST for 1 hour. c. Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK, e.g., Thr202/Tyr204) overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis: a. Quantify the band intensities using densitometry software. b. Strip the
membrane and re-probe with an antibody against total ERK as a loading control to normalize
the p-ERK signal.

## In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a preclinical animal model.

#### Protocol:

- Model Establishment: a. Subcutaneously implant human cancer cells (e.g., KYSE520, H3122) into the flank of immunocompromised mice (e.g., nude or SCID mice). b. Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: a. Randomize mice into treatment and control groups. b. Administer the SHP2 inhibitor orally at a specified dose and schedule (e.g., once or twice daily). The control group receives the vehicle.
- Efficacy Evaluation: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like p-ERK).
- Data Analysis: a. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. b. Plot mean tumor volume over time for each group.

## Conclusion

**SHP389** (TNO155) and other allosteric SHP2 inhibitors have demonstrated potent preclinical activity, effectively inhibiting the RAS-MAPK signaling pathway and demonstrating anti-tumor effects in various cancer models. While direct head-to-head comparisons in identical preclinical models are not always available, the compiled data provide a valuable resource for researchers in the field. The choice of a specific inhibitor for further investigation will depend on



a comprehensive evaluation of its potency, pharmacokinetic profile, and efficacy in relevant cancer models. As monotherapy efficacy appears limited for some allosteric SHP2 inhibitors, ongoing and future studies will likely focus on rational combination therapies to enhance their anti-cancer activity.[7][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [A Comparative Analysis of SHP389 and Other Allosteric SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#comparative-analysis-of-shp389-and-other-allosteric-shp2-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com